1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Description
1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a 2(1H)-pyridinone core substituted with ethyl (C1), methyl (C4), phenyl (C6), and phenylsulfonyl (C3) groups. Pyridinones are known for diverse applications, including metal chelation (e.g., hydroxypyridinones ), antimicrobial activity (e.g., ciclopirox ), and antineoplastic uses (e.g., ancitabine ). The combination of hydrophobic (phenyl, ethyl) and polar (sulfonyl) groups in this compound suggests a balance between lipophilicity and solubility, critical for bioavailability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-4-methyl-6-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-21-18(16-10-6-4-7-11-16)14-15(2)19(20(21)22)25(23,24)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXAVTHGOKLSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a complex organic compound belonging to the pyridinone class, recognized for its diverse chemical properties and potential therapeutic applications. Its molecular formula is C20H19NO3S, and it has garnered attention for its possible biological activities, including anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
The compound features a pyridine ring with various substituents: an ethyl group, a methyl group, a phenyl group, and a phenylsulfonyl group. These structural characteristics contribute to its unique interactions within biological systems.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO3S |
| Molecular Weight | 353.43 g/mol |
| CAS Number | 477873-06-6 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. The mechanism of action may involve the modulation of inflammatory pathways through interaction with specific enzymes or receptors. For instance, its potential as a cyclooxygenase (COX) inhibitor has been noted in various studies, although detailed mechanisms remain under investigation .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study demonstrated that derivatives of similar pyridinones showed promising results in inhibiting cancer cell proliferation. The specific pathways affected by this compound are still being elucidated, but its structural analogs have been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines .
Interaction Studies
Understanding how this compound interacts with biological molecules is crucial for elucidating its pharmacological effects. Interaction studies typically include:
- Enzyme assays : To assess inhibition or activation of target enzymes.
- Binding affinity tests : Utilizing techniques such as surface plasmon resonance (SPR) to measure interactions with proteins.
- Cell viability assays : To evaluate the impact on cell growth and survival.
These studies are essential for identifying the compound's mechanism of action and potential therapeutic applications .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of the compound using animal models of inflammation. The treatment group exhibited reduced swelling and pain responses compared to controls, suggesting effective modulation of inflammatory mediators such as prostaglandins and cytokines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Methyl-6-phenyl-2(1H)-pyridinone | Lacks phenylsulfonyl group | Weaker anti-inflammatory activity |
| 6-Phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks methyl group | Similar anticancer activity |
| 4-Methyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks phenyl group | Reduced stability in biological systems |
The presence of both phenyl and phenylsulfonyl groups in this compound enhances its stability and specificity in biological interactions, making it an intriguing subject for further research into its pharmacological properties .
Scientific Research Applications
1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a complex organic compound belonging to the pyridinones class, characterized by a pyridine ring with various substituents. It features an ethyl group, a methyl group, a phenyl group, and a phenylsulfonyl group attached to the pyridinone structure. The molecular formula for this compound is C20H19NO3S . It has garnered interest in both synthetic organic and medicinal chemistry because of its diverse applications and interactions.
Potential Biological Activities
Research indicates that this compound exhibits potential biological activities that make it a candidate for therapeutic applications. Preliminary studies suggest anti-inflammatory and anticancer properties, although detailed mechanisms of action are still being investigated. The compound's interactions with specific enzymes or receptors in biological systems may modulate various pathways, contributing to its pharmacological effects.
Interaction studies focus on how this compound interacts with biological molecules. These studies typically include:
- Binding assays
- Enzyme inhibition assays
- Cellular studies to assess its effects on cell growth and function
Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Key Differences |
|---|---|
| 4-Methyl-6-phenyl-2(1H)-pyridinone | Lacks the phenylsulfonyl group |
| 6-Phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks the methyl group |
| 4-Methyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks the phenyl group |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound contrasts with trifluoromethyl/heptafluoropropyl groups in analogs , which confer higher electronegativity but may reduce metabolic stability.
- Hydrophobic vs. Polar Groups : Compared to ciclopirox’s cyclohexyl group, the phenyl substituent in the target compound may enhance π-π stacking interactions in biological targets .
- Steric Effects : The trimethyl substitution in reduces conformational flexibility, whereas the ethyl group in the target compound may improve solubility without excessive bulk.
Pharmacological and Toxicological Profiles
- Analgesic Activity : Analogs like 6-(furan-2-yl)-4-heptafluoropropylpyridin-2(1H)-one showed 36% efficacy in thermal plate tests (CD-1 mice) . The target compound’s phenylsulfonyl group may modulate COX-2 inhibition, though this requires validation.
- Acute Toxicity: Fluorinated pyridinones in exhibited LD50 values >500 mg/kg (Sprague-Dawley rats), suggesting the target compound’s sulfonyl group may improve safety profiles versus fluorinated analogs.
- Metal Chelation: Unlike hydroxypyridinones (e.g., 3-hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone ), the target compound lacks hydroxyl groups, likely reducing metal-binding capacity but improving membrane permeability.
Spectroscopic and Physicochemical Data
Notes:
- The phenylsulfonyl group likely lowers the C=O IR stretch frequency compared to trifluoromethyl analogs due to resonance effects.
- Higher predicted LogP for the target compound vs. ciclopirox aligns with increased hydrophobicity from phenyl/ethyl groups.
Q & A
Q. How can researchers design derivatives to enhance selectivity against fungal vs. bacterial targets?
- Methodological Answer : Introduce substituents that exploit target-specific features (e.g., bulkier groups for fungal CYP51’s hydrophobic pocket vs. polar groups for bacterial topoisomerase IV). SAR studies on 1-(4-aminophenyl)-5,6-dihydro-3-morpholinyl-2(1H)-pyridinone analogs show that morpholine groups improve antifungal selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
